2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C22H22O8. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a benzofuran core
Preparation Methods
The synthesis of 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common synthetic route includes the following steps:
Benzofuran Synthesis: : The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative.
Esterification: : The carboxylic acid group on the benzofuran core is then esterified with 2-methoxyethanol to form the desired ester.
Benzoylation: : The benzofuran core is further modified by reacting with 2,6-dimethoxybenzoyl chloride to introduce the benzoyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce the benzofuran core or the ester group.
Substitution: : Substitution reactions can occur at the methoxy groups or the benzoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: : Potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents.
Industry: : It can be employed in various industrial processes, such as the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate stands out due to its unique structure and potential applications. Similar compounds include:
2,4-Dimethoxybenzyl alcohol: : This compound shares the methoxy groups but lacks the benzofuran core.
2,6-Dimethoxybenzoyl chloride: : This compound is a precursor used in the synthesis of the target compound.
The presence of the benzofuran core and the specific arrangement of methoxy groups contribute to the uniqueness of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl 5-(2,6-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-13-19(21(23)28-11-10-25-2)15-12-14(8-9-16(15)29-13)30-22(24)20-17(26-3)6-5-7-18(20)27-4/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDILIKWYDQVTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=C(C=CC=C3OC)OC)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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